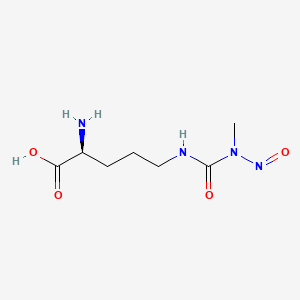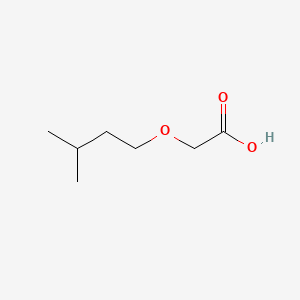
Bithionolate sodium
Descripción general
Descripción
El bitionolato de sodio es un compuesto químico conocido por sus propiedades antimicrobianas. Es la sal disódica del 2,2’-tiobis(4,6-diclorofenol). Históricamente, se usó en varios productos farmacéuticos tópicos, pero se retiró debido a su potencial para causar trastornos cutáneos graves como un potente fotosensibilizador .
Aplicaciones Científicas De Investigación
El bitionolato de sodio se ha investigado ampliamente para sus aplicaciones en varios campos:
Química: Se utiliza como reactivo en la síntesis orgánica y como agente antimicrobiano en diversas formulaciones.
Biología: Se ha estudiado por sus efectos sobre el crecimiento microbiano y su uso potencial en el control de infecciones bacterianas y fúngicas.
Medicina: Históricamente, se usó en formulaciones tópicas por sus propiedades antimicrobianas.
Industria: Se utiliza en la formulación de recubrimientos y conservantes antimicrobianos
Safety and Hazards
Mecanismo De Acción
El bitionolato de sodio ejerce sus efectos antimicrobianos al interrumpir las membranas celulares de los microorganismos. Interactúa con la bicapa lipídica, causando un aumento de la permeabilidad y la fuga de los contenidos celulares, lo que lleva finalmente a la muerte celular. Los objetivos moleculares incluyen lípidos de membrana y proteínas involucradas en el mantenimiento de la integridad celular .
Análisis Bioquímico
Biochemical Properties
Bithionolate sodium plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to inhibit soluble adenylyl cyclase (sAC), an enzyme responsible for the conversion of ATP to cAMP. This inhibition occurs through the bicarbonate binding site via an allosteric mechanism . Additionally, this compound has been shown to interact with various biomolecules, including proteins involved in cellular signaling pathways. These interactions can modulate the activity of these proteins, leading to changes in cellular functions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of signaling molecules such as cAMP, which plays a critical role in regulating cellular responses to external stimuli . Furthermore, it can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. As mentioned earlier, this compound inhibits soluble adenylyl cyclase by binding to the bicarbonate binding site . This inhibition reduces the production of cAMP, a key signaling molecule, thereby affecting various cellular processes. Additionally, this compound can modulate the activity of other enzymes and proteins, leading to changes in cellular functions and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the stability of this compound can be influenced by environmental conditions, such as temperature and pH . Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term exposure to this compound can also result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit parasitic infections without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal disturbances and potential hepatotoxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, the inhibition of soluble adenylyl cyclase by this compound can impact the production of cAMP, which in turn affects various metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its efficacy. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic effects and potential toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, where it can interact with soluble adenylyl cyclase and other cytoplasmic proteins. This localization is essential for the compound’s ability to modulate cellular functions and biochemical reactions.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El bitionolato de sodio se puede sintetizar mediante la reacción del 2,2’-tiobis(4,6-diclorofenol) con hidróxido de sodio. La reacción generalmente implica disolver 2,2’-tiobis(4,6-diclorofenol) en un solvente adecuado, como el etanol, y luego agregar una solución acuosa de hidróxido de sodio. La mezcla se agita y se calienta para facilitar la reacción, lo que da como resultado la formación de bitionolato de sodio .
Métodos de producción industrial
En entornos industriales, la producción de bitionolato de sodio implica reactores a gran escala donde los reactivos se mezclan y se calientan en condiciones controladas. El producto luego se purifica mediante procesos de filtración y cristalización para obtener bitionolato de sodio de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El bitionolato de sodio experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar sulfóxidos y sulfonas.
Sustitución: Puede participar en reacciones de sustitución nucleófila debido a la presencia de átomos de cloro en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el bitionolato de sodio en condiciones suaves.
Productos principales
Oxidación: Los productos principales son sulfóxidos y sulfonas.
Sustitución: Los productos dependen del nucleófilo utilizado, lo que da como resultado varios derivados sustituidos.
Comparación Con Compuestos Similares
Compuestos similares
2,2’-tiobis(4,6-diclorofenol): El compuesto original del bitionolato de sodio.
Clorhexidina: Otro agente antimicrobiano utilizado en diversas formulaciones.
Triclosán: Un agente antimicrobiano ampliamente utilizado en productos de cuidado personal.
Singularidad
El bitionolato de sodio es único debido a su estructura fenólica dual, que mejora su actividad antimicrobiana. A diferencia de la clorhexidina y el triclosán, el bitionolato de sodio tiene un espectro más amplio de actividad contra varios microorganismos y es efectivo a concentraciones más bajas .
Propiedades
IUPAC Name |
disodium;2,4-dichloro-6-(3,5-dichloro-2-oxidophenyl)sulfanylphenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2S.2Na/c13-5-1-7(15)11(17)9(3-5)19-10-4-6(14)2-8(16)12(10)18;;/h1-4,17-18H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZFZRGBBCWBI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1SC2=C(C(=CC(=C2)Cl)Cl)[O-])[O-])Cl)Cl.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4Na2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021270 | |
| Record name | Sodium bithionolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6385-58-6 | |
| Record name | Bithionolate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium bithionolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8021270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Thiobis(4,6-dichlorophenol) Disodium Salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BITHIONOLATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66V0139H9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B1215112.png)
![2(1H)-Pyrimidinone,5-[3-[(1S,2S,4R)-bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl]tetrahydro-](/img/structure/B1215113.png)




![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)


![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)
